molecular formula C15H11F4N5O2 B2860177 2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021030-64-7

2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No. B2860177
CAS RN: 1021030-64-7
M. Wt: 369.28
InChI Key: SBKCQBXPJQITLR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a trifluoroacetamide group, a fluorophenyl group, and a triazolopyridazine group. These groups suggest that the compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoroacetamide group would likely contribute to the compound’s polarity, while the aromatic rings in the fluorophenyl and triazolopyridazine groups could participate in pi-pi interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the trifluoroacetamide group might be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetamide group could increase the compound’s polarity and potentially its solubility in water .

Scientific Research Applications

Scientific Research Applications

Pharmacological Potential

Compounds with the triazolo[1,5-c]pyrimidine motif, similar to the one implied in the specified chemical structure, have been identified as potential antiasthma agents . The process involves mediator release inhibition, which is crucial for asthma management. The synthesis of these compounds, following specific structural modifications, has led to the identification of variants with significant pharmacological interest, highlighting the importance of structural analogs in drug development (Medwid et al., 1990).

Radioligand Development

Another research application involves the development of selective radioligands for imaging purposes. Compounds within the structural realm of the given molecule have been used to label with fluorine-18, facilitating in vivo imaging with positron emission tomography (PET). This showcases the compound's utility in biomedical imaging, particularly in mapping and studying protein expressions in various diseases (Dollé et al., 2008).

Anticancer Activity

Modifications of the N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide structure have led to compounds with remarkable anticancer effects . By replacing the acetamide group with alkylurea, researchers have synthesized derivatives with potent antiproliferative activities against human cancer cell lines, highlighting the potential for structural analogs of the specified compound in cancer therapy (Wang et al., 2015).

Material Chemistry Applications

In the material science domain, heterocyclic compounds like pyridazine analogs have shown significant pharmaceutical importance, suggesting that structural relatives of the specified compound could find applications in material synthesis, structural analysis, and the development of novel materials with specific functional properties (Sallam et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body. Without more information, it’s difficult to speculate on the exact mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s a potential drug, future studies might focus on its pharmacokinetics, pharmacodynamics, and toxicity .

properties

IUPAC Name

2,2,2-trifluoro-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4N5O2/c16-10-3-1-9(2-4-10)13-22-21-11-5-6-12(23-24(11)13)26-8-7-20-14(25)15(17,18)19/h1-6H,7-8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKCQBXPJQITLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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